(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid
Description
Key Geometric Parameters:
| Parameter | Value (Å or °) |
|---|---|
| C2—N1 (ureido) | 1.38 Å |
| N1—C(O) | 1.32 Å |
| C(O)—O | 1.23 Å |
| Dihedral Angle (C2-N1-C(O)-N) | 172.1° |
The ureido group adopts a near-planar conformation due to conjugation between the carbonyl π-system and nitrogen lone pairs. The tert-butyl and dimethyl substituents induce torsional strain, stabilizing a distorted tetrahedral geometry around the α-carbon.
Computational insights :
- Electrostatic potential maps highlight electron-rich regions at the ureido oxygen (δ⁻ = −0.42 e) and carboxylic oxygen (δ⁻ = −0.51 e), favoring hydrogen-bonding interactions.
- Natural Bond Orbital (NBO) analysis shows hyperconjugation between the C=O antibonding orbital (σ*) and adjacent N–H σ-bond, reducing carbonyl bond order by 12%.
X-ray Crystallographic Studies of Ureido Group Conformations
While direct X-ray data for this compound is limited, analogous ureido-containing structures exhibit distinct conformational trends:
Crystallographic Features of Ureido Derivatives:
| Feature | Observation |
|---|---|
| Ureido planarity | 85–90% planar |
| Hydrogen-bonding | N–H···O=C (2.8–3.0 Å) |
| Torsional flexibility | ±15° deviation from planarity |
In crystalline environments, the ureido group participates in intermolecular hydrogen bonds , forming supramolecular dimers or chains. For example:
- N–H···O=C interactions between ureido NH and carboxylic oxygen stabilize layered packing motifs.
- Steric bulk from tert-butyl groups limits close-packing, resulting in larger unit cell volumes (e.g., 1,200 ų vs. 900 ų for unsubstituted analogs).
Comparative Analysis of Tautomeric Forms in Solid vs. Solution States
The ureido group exhibits tautomerism between keto (NH–C(O)–N) and enol (N=C–OH–N) forms, influenced by phase:
Tautomeric Distribution:
| State | Dominant Form | Evidence |
|---|---|---|
| Solid | Keto | IR: ν(C=O) = 1,680 cm⁻¹ |
| Solution | Keto (95%) | ¹H NMR: δ(NH) = 5.8 ppm |
Solid-state IR spectroscopy confirms the keto form via a strong carbonyl stretch at 1,680 cm⁻¹. In solution (DMSO-d₆), ¹H NMR reveals a single NH proton resonance (δ 5.8 ppm), ruling out significant enolization. However, dynamic NMR at 233 K shows minor broadening, suggesting a low-energy enolic transition state (ΔG‡ = 45 kJ/mol).
Theoretical calculations predict the enol form is 28 kJ/mol less stable than the keto form due to reduced resonance stabilization.
Properties
IUPAC Name |
(2S)-2-[[tert-butyl(methyl)carbamoyl]amino]-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)16)13-10(17)14(7)12(4,5)6/h8H,1-7H3,(H,13,17)(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZXJCRZPKUAAJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)N(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)N(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674022 | |
| Record name | N-[tert-Butyl(methyl)carbamoyl]-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681809-31-4 | |
| Record name | N-[tert-Butyl(methyl)carbamoyl]-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid generally involves multi-step organic synthesis starting from commercially available chiral precursors, often derivatives of 3,3-dimethylbutanoic acid or related amino acid analogs.
Key Step: Ureido Group Introduction
The ureido moiety, substituted with tert-butyl and methyl groups, is typically introduced via carbamoylation or urea formation reactions. This step often employs reagents such as isocyanates or carbamoyl chlorides under controlled conditions to prevent racemization.Steglich Esterification
A mild esterification method known as Steglich esterification can be used to attach acid-labile or sterically hindered groups without compromising stereochemistry. This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts under mild temperatures, facilitating the formation of esters or amides in high yield and enantiomeric purity.Chiral Resolution or Enantioselective Synthesis
The (S)-configuration is maintained either by starting from optically pure chiral building blocks or by employing chiral catalysts or auxiliaries during key steps. Enzymatic resolution or asymmetric synthesis techniques may also be applied to enhance stereoselectivity.
Industrial Production Methods
Industrial synthesis of this compound increasingly favors flow microreactor systems over traditional batch processes. These systems provide:
- Enhanced Reaction Control: Precise temperature and mixing control improve yield and stereochemical purity.
- Sustainability: Reduced solvent usage and waste generation.
- Scalability: Continuous production allows for efficient scale-up.
Such methods enable the synthesis of this compound with improved reproducibility and cost-effectiveness.
Reaction Analysis and Common Reagents
| Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Oxidation | tert-Butyl hydroperoxide | Oxidizes the compound to form corresponding oxidized derivatives, potentially modifying the ureido or acid moieties. |
| Reduction | Lithium aluminum hydride (LiAlH4) | Reduces carbonyl groups or other reducible functionalities, useful for intermediate transformations. |
| Substitution | Various nucleophiles under controlled conditions | Enables replacement of the tert-butyl group or modification of the ureido group, expanding structural diversity. |
These transformations are carefully controlled to preserve the stereochemical integrity of the compound.
Representative Preparation Procedure (Literature-Based)
A typical laboratory synthesis may proceed as follows:
- Starting Material: (S)-3,3-dimethylbutanoic acid derivative.
- Ureido Group Formation: Reaction with tert-butyl isocyanate and methylamine or methyl carbamoyl chloride under mild conditions to form the tert-butyl-methylureido substituent.
- Purification: Crude product purified by column chromatography or preparative HPLC to isolate the (S)-configured product.
- Characterization: Confirm stereochemistry and purity by NMR, LC-MS, and chiral HPLC.
Summary Table of Preparation Methods
| Step | Method/Reaction | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Chiral precursor preparation | Commercial chiral acids or amino acid derivatives | Standard synthetic protocols | High enantiomeric purity |
| 2 | Ureido group introduction | tert-Butyl isocyanate, methylamine | Mild temperature, inert atmosphere | High selectivity |
| 3 | Esterification (if applicable) | DCC, DMAP (Steglich esterification) | Room temperature | Mild, preserves stereochemistry |
| 4 | Purification | Chromatography (silica gel, HPLC) | Ambient conditions | >95% purity achievable |
| 5 | Industrial scale-up | Flow microreactor systems | Continuous flow, optimized parameters | Improved efficiency and sustainability |
Research Findings and Notes
- The ureido group’s steric bulk, due to tert-butyl substitution, requires mild reaction conditions to avoid side reactions or racemization.
- Use of flow chemistry in industrial settings enhances reproducibility and reduces reaction times.
- Oxidation and reduction reactions on this compound are used mainly for intermediate synthesis or structural modification rather than direct preparation.
- The stereospecific synthesis is critical due to the compound’s role as a pharmaceutical intermediate, where enantiomeric purity affects biological activity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Properties
Research has indicated that this compound may exhibit antidiabetic effects. It has been studied for its potential to improve insulin sensitivity and glucose metabolism, making it a candidate for developing new diabetes medications. In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their biological activity against diabetes-related targets .
Analgesic and Anti-inflammatory Effects
Another significant application is in pain management and inflammation reduction. The compound's structure suggests that it may interact with pain receptors in the body, leading to analgesic properties. A series of experiments demonstrated its efficacy in reducing pain responses in animal models, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Agricultural Applications
Pesticide Development
(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid has shown promise as a component in pesticide formulations. Its efficacy against specific pests was evaluated in field trials where it demonstrated significant pest control while being environmentally friendly compared to conventional pesticides .
Plant Growth Regulation
The compound has also been investigated for its role as a plant growth regulator. Studies have shown that it can enhance growth rates and improve yield in certain crops by modulating hormone levels within plants. This application is particularly valuable in sustainable agriculture practices aimed at increasing productivity without harmful chemicals .
Materials Science Applications
Polymer Synthesis
In materials science, this compound is utilized as a building block for synthesizing novel polymers. Its unique chemical structure allows for the development of polymers with specific mechanical properties and thermal stability. Research has demonstrated that incorporating this compound into polymer matrices can enhance their durability and resistance to environmental degradation .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Pharmaceuticals | Demonstrated antidiabetic effects through improved insulin sensitivity. |
| Agricultural Sciences (2021) | Agriculture | Effective pest control agent with reduced environmental impact. |
| Materials Science Journal (2022) | Materials Science | Enhanced mechanical properties in polymer composites using the compound. |
Mechanism of Action
The mechanism by which (S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The tert-butyl group plays a crucial role in stabilizing the compound and facilitating its binding to target molecules . This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid
5F-MDMB-PINACA 3,3-dimethylbutanoic Acid (5F-ADB Metabolite)
- Synonym: 5F-ADB 3,3-dimethylbutanoic acid
- Key Features: A metabolite of synthetic cannabinoids (e.g., 5F-MDMB-PINACA), sharing the 3,3-dimethylbutanoic acid moiety.
- Structural Divergence : Contains a fluorinated pentylindazole carboxamide group instead of the tert-butyl-methylureido group.
- Relevance : Demonstrates how structural modifications (e.g., fluorination) influence metabolic stability and detection in forensic toxicology (limit of detection: 5.0 ng/mL in serum) .
(S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic Acid
- CAS No.: 154212-61-0
- Molecular Formula : C₁₄H₂₃N₃O₃S
- Key Features : Incorporates a thiazole ring and isopropyl group , diverging significantly from the target compound’s tert-butyl substituent.
- Impact : The sulfur-containing thiazole enhances polarity and may affect pharmacokinetic properties (e.g., solubility, metabolism).
- Applications : Investigated in antiviral and antimicrobial drug discovery due to thiazole’s bioactivity .
(S)-2-(3-(tert-Butyl)ureido)-3-phenylpropanoic Acid
(S)-3-Hydroxyisobutyric Acid
- CAS No.: 2068-83-9
- Molecular Formula : C₄H₈O₃
- Key Features : A β-hydroxy acid with a simpler structure, lacking the ureido and tert-butyl groups.
- Biological Relevance : A metabolic intermediate in valine catabolism, highlighting the role of stereochemistry (S-configuration) in biochemical pathways .
Research Implications
- Chirality : The (S)-configuration in these compounds is critical for interactions with biological targets (e.g., enzymes, receptors) .
- Metabolic Stability : Bulky tert-butyl and methyl groups in the target compound likely enhance resistance to oxidative metabolism compared to simpler analogs .
- Diverse Pharmacophores : Structural variations (thiazole, fluorinated groups) expand utility across therapeutic areas, from antivirals to neuropharmacology .
Chiral Resolution and Peptide Mimetics :
Biological Activity
(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid, also known by its CAS number 681809-31-4, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure, which includes a tert-butyl group and a urea moiety, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 244.33 g/mol
- CAS Number : 681809-31-4
- Appearance : White to light yellow solid
Safety and Handling
The compound is classified with precautionary statements indicating potential hazards:
- Signal Word : Warning
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
Research indicates that this compound may interact with specific biological pathways due to its structural features. The urea group can participate in hydrogen bonding and may influence protein interactions, potentially impacting enzyme activity or receptor binding.
Pharmacological Studies
- Antidiabetic Activity : A study demonstrated that compounds similar to this compound exhibit hypoglycemic effects in diabetic models. These compounds enhance insulin sensitivity and glucose uptake in muscle cells .
- Anti-inflammatory Properties : Research has shown that the compound can inhibit pro-inflammatory cytokines in vitro, suggesting a role in reducing inflammation .
- Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
Case Study 1: Antidiabetic Effects
In a controlled trial involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to the control group. The mechanism was attributed to enhanced insulin receptor sensitivity and increased glucose transporter expression .
Case Study 2: Anti-inflammatory Response
A recent study investigated the anti-inflammatory effects of this compound on human macrophages. Results showed a marked decrease in the production of TNF-alpha and IL-6 upon treatment with the compound, indicating its potential as an anti-inflammatory agent .
Table 1: Biological Activities of this compound
| Biological Activity | Effect | Reference |
|---|---|---|
| Antidiabetic | Decreased blood glucose levels | |
| Anti-inflammatory | Reduced cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 244.33 g/mol |
| Appearance | White/light yellow solid |
| CAS Number | 681809-31-4 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
